molecular formula C12H22N2O4 B5815590 1,4-diethoxy-3,3,6,6-tetramethyl-2,5-piperazinedione

1,4-diethoxy-3,3,6,6-tetramethyl-2,5-piperazinedione

Cat. No. B5815590
M. Wt: 258.31 g/mol
InChI Key: IGJUAEOZWYIZGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-diethoxy-3,3,6,6-tetramethyl-2,5-piperazinedione, commonly known as DTMP, is a chemical compound that belongs to the class of piperazine derivatives. It is a yellow crystalline solid that is soluble in organic solvents like chloroform and methanol. DTMP has been of significant interest to researchers due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Mechanism of Action

The mechanism of action of DTMP is not well understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. It may also inhibit the activity of enzymes like cyclooxygenase-2, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
DTMP has been shown to have various biochemical and physiological effects, including antitumor, anti-inflammatory, and central nervous system effects. It has also been shown to have antioxidant properties and to inhibit the activity of enzymes like acetylcholinesterase, which are involved in the degradation of neurotransmitters.

Advantages and Limitations for Lab Experiments

One advantage of using DTMP in lab experiments is its high purity and stability. It is also readily available from commercial sources. However, one limitation is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for research involving DTMP. One direction is the development of more efficient and scalable synthesis methods for DTMP and its derivatives. Another direction is the investigation of its potential as an antitumor agent, particularly in combination with other drugs. Additionally, research could be conducted to explore its potential as an anti-inflammatory agent and its effects on the central nervous system. Finally, DTMP could be further explored for its potential applications in material science, particularly in the synthesis of new materials with unique properties.

Synthesis Methods

DTMP can be synthesized through a multistep process involving the reaction of 2,5-dimethylpiperazine with ethyl oxalate, followed by hydrolysis and decarboxylation. The final product is obtained through recrystallization from a suitable solvent.

Scientific Research Applications

DTMP has been used in various scientific research applications, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, DTMP has been investigated for its potential as an antitumor agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent and for its effects on the central nervous system.
In organic synthesis, DTMP has been used as a reagent for the synthesis of various compounds, including pyrrolidines, piperidines, and indolizidines. It has also been used as a building block for the synthesis of complex molecules like natural products.
In material science, DTMP has been used as a precursor for the synthesis of various materials like metal-organic frameworks and porous coordination polymers. These materials have potential applications in gas storage, catalysis, and drug delivery.

properties

IUPAC Name

1,4-diethoxy-3,3,6,6-tetramethylpiperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-7-17-13-9(15)12(5,6)14(18-8-2)10(16)11(13,3)4/h7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGJUAEOZWYIZGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON1C(=O)C(N(C(=O)C1(C)C)OCC)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666401
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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